N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c24-20(15-2-1-3-16(10-15)23(25)26)21-12-17(22-6-8-27-9-7-22)14-4-5-18-19(11-14)29-13-28-18/h1-5,10-11,17H,6-9,12-13H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQWULQZFFLFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzodioxole core have been reported to inhibit cyclooxygenase (cox) enzymes.
Mode of Action
Compounds with similar structures have been reported to inhibit cox enzymes. This inhibition could potentially lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.
Biochemical Pathways
If this compound does indeed inhibit cox enzymes, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 399.403 g/mol
- CAS Number : 887217-55-2
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Nitro Group Activity : Nitro-containing compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind covalently to DNA and proteins, resulting in cellular damage or apoptosis .
- Microtubule Interaction : Similar compounds have shown efficacy in disrupting microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division.
Antitumor Activity
This compound has demonstrated promising antitumor properties:
- Case Study : In vitro studies on various cancer cell lines (e.g., CCRF-CEM and MIA PaCa-2) indicated that derivatives of this compound exhibited IC values ranging from 328 to 644 nM, suggesting potent antitumor activity.
| Cell Line | IC (nM) |
|---|---|
| CCRF-CEM | 328 |
| MIA PaCa-2 | 644 |
Antimicrobial Activity
The nitro group in the compound is also associated with antimicrobial effects. Nitro-containing compounds have been shown to exhibit activity against various pathogens through mechanisms involving the generation of reactive oxygen species (ROS) and DNA damage .
Anti-inflammatory Activity
Research indicates that nitro derivatives can modulate inflammatory pathways by inhibiting key enzymes such as iNOS and COX-2. This suggests a potential role for this compound in treating inflammatory conditions .
Research Findings
Recent studies have explored the synthesis and biological evaluation of nitrobenzamide derivatives, revealing their potential as multi-target inhibitors:
Comparison with Similar Compounds
Structural Features
Core Backbone
- Target Compound: Benzamide core with substitutions at the 3-position (nitro) and N-linked morpholinoethyl-benzodioxole.
- Analog 1 (): Acetamide backbone with benzodioxole and morpholinoethyl groups .
- Analog 2 () : Benzimidazole core with benzodioxole and 6-nitrobenzodioxole substituents .
- Analog 3 (): Penta-2,4-dienamide backbone with benzodioxole and phenylamino groups .
Functional Group Variations
- Nitro Positioning : The target’s nitro group is on the benzamide (3-position), whereas Analog 2 (4f) features nitro on the benzodioxole ring .
- Morpholinoethyl Group: Unique to the target and Analog 1 (), this group contrasts with piperazine or benzyloxy substituents in other analogs .
Physical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide?
- Methodological Answer : Microwave-assisted synthesis (MAS) is a viable approach for nitrobenzamide derivatives, as demonstrated in analogous compounds (e.g., 3-chloro-N-substituted quinoxalin-2-amine derivatives). MAS reduces reaction times and improves yields by enhancing molecular collision efficiency . For this compound, coupling the morpholinoethyl and benzodioxolyl moieties via nucleophilic substitution or amidation under microwave conditions (~100–150°C, 20–40 min) could be explored. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Infrared (IR) spectroscopy can validate functional groups (e.g., nitro, morpholine). For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation, as seen in studies of structurally similar nitrobenzamide derivatives .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% threshold). Stability studies under varying pH (1–13), temperature (4–40°C), and light exposure should follow ICH guidelines. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) identify degradation pathways, with LC-MS/MS tracking byproducts like hydrolyzed morpholine or reduced nitro groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, nitro group reduction potentials). Molecular docking (AutoDock Vina, Schrödinger Suite) screens for binding affinity to enzymes like kinases or GPCRs, leveraging the morpholine moiety’s hydrogen-bonding potential. Reaction path search algorithms (e.g., GRRM) predict regioselectivity in nitro group transformations .
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer : Use orthogonal assays to validate conflicting results. For example:
- In vitro : Compare enzyme inhibition (IC₅₀) across multiple cell lines (HEK293, HeLa) to assess cell-type specificity.
- In silico : Validate target engagement via molecular dynamics simulations (50–100 ns trajectories) to confirm binding mode consistency.
- Control experiments : Test metabolites (e.g., reduced amine derivatives) to rule off-target effects. Cross-reference with structural analogs (e.g., nitrobenzoic acid derivatives) to identify structure-activity relationships (SARs) .
Q. How can researchers optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Methodological Answer : Apply design of experiments (DoE) principles:
- Factors : Temperature, solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for nitro reduction).
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 80°C, DMF, 5 mol% catalyst) for maximum yield and minimal impurities. Membrane separation technologies (nanofiltration) or crystallization-driven purification can isolate the product efficiently .
Q. What strategies mitigate challenges in studying the compound’s pharmacokinetics (PK) in vivo?
- Methodological Answer : Radiolabeling (¹⁴C or ³H isotopes) tracks absorption/distribution. Microsampling LC-MS/MS quantifies plasma concentrations at sub-microliter volumes to reduce animal use. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro permeability (Caco-2 assays) and metabolic stability (microsomal half-life) data to predict human PK profiles .
Methodological Resources
- Synthetic Guidance : Microwave protocols from Journal of Chemical Sciences and reaction optimization via ICReDD’s computational-experimental feedback loop .
- Computational Tools : CrystalExplorer for XRD analysis ; Gaussian 16 for DFT .
- Safety Compliance : Adhere to Chemical Hygiene Plan standards for advanced laboratory work .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
